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molecular formula C6H5N3O2 B8743383 1-Methyl-5-nitro-1H-pyrrole-2-carbonitrile

1-Methyl-5-nitro-1H-pyrrole-2-carbonitrile

Cat. No. B8743383
M. Wt: 151.12 g/mol
InChI Key: XQTJQMDEPQQDJX-UHFFFAOYSA-N
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Patent
US05371239

Procedure details

To a solution of 300 mg of 5-nitropyrrole-2carbonitrile (2.14 mol) in 15 mL of acetone, 360 mg of potassium carbonate (2.6 mmol) and 0.65 mL of iodomethane (1.6 mmol, 372 mg) are added. The mixture is then stirred at room temperature for 24 hours. The reaction mixture is poured into ice-water (100 mL) and the precipitate which forms is collected to yield (200 mg), 62% mp 86°-87° C. of 1-methyl-5-nitropyrrole-2-carbonitrile.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[NH:8][C:7]([C:9]#[N:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:11](=O)([O-])[O-].[K+].[K+].IC>CC(C)=O>[CH3:11][N:8]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=[C:7]1[C:9]#[N:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N1)C#N
Name
Quantity
360 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.65 mL
Type
reactant
Smiles
IC
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate which forms is collected

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN1C(=CC=C1[N+](=O)[O-])C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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